molecular formula C9H8BrClO B12067967 1-(5-Bromo-2-methylphenyl)-2-chloroethanone CAS No. 1312810-83-5

1-(5-Bromo-2-methylphenyl)-2-chloroethanone

Cat. No.: B12067967
CAS No.: 1312810-83-5
M. Wt: 247.51 g/mol
InChI Key: JGXXOHBTIVPILP-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)-2-chloroethanone is an aromatic ketone characterized by a bromine substituent at the 5-position and a methyl group at the 2-position of the phenyl ring, coupled with a 2-chloroethanone moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the steric and electronic contributions of the methyl group. The compound has been utilized in the synthesis of indole derivatives (e.g., 2-(5-bromo-2-methylphenyl)-1H-indole-5-carbonitrile) via condensation reactions .

Properties

CAS No.

1312810-83-5

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)-2-chloroethanone

InChI

InChI=1S/C9H8BrClO/c1-6-2-3-7(10)4-8(6)9(12)5-11/h2-4H,5H2,1H3

InChI Key

JGXXOHBTIVPILP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)CCl

Origin of Product

United States

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-2-chloroethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2-chloroethanone depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: In organic synthesis, the compound undergoes various chemical transformations based on the reactivity of the ketone and halogen functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(5-Bromo-2-methylphenyl)-2-chloroethanone with structurally related compounds, highlighting substituent variations and their impacts on properties:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Applications/Properties
1-(5-Bromo-2-methylphenyl)-2-chloroethanone 5-Br, 2-CH₃ C₉H₈BrClO 261.52 Intermediate for indole synthesis; electronic effects enhance electrophilic reactivity .
1-(5-Bromo-2-hydroxyphenyl)ethanone 5-Br, 2-OH C₈H₇BrO₂ 231.05 Precursor for Schiff bases; hydroxyl group enables hydrogen bonding and coordination .
1-(2-Amino-5-fluorophenyl)-2-chloroethanone 2-NH₂, 5-F C₈H₇ClFNO 203.60 Amine functionality facilitates further functionalization (e.g., amide coupling) .
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone 4-Cl, 2-F, 5-CH₃, 2-Br C₉H₇BrClFO 288.51 Halogen-rich structure enhances halogen bonding; used in fluorinated drug intermediates .
1-(3,5-Bis(dimethylcarbamoyloxy)phenyl)-2-chloroethanone 3,5-(OCO-NMe₂) C₁₃H₁₇ClN₂O₅ 328.73 Asymmetric reduction yields chiral intermediates for β-agonist synthesis (e.g., bambuterol) .

Reactivity and Functional Group Comparisons

  • Electrophilic Reactivity: The bromine and chlorine substituents in 1-(5-Bromo-2-methylphenyl)-2-chloroethanone activate the carbonyl group toward nucleophilic attack, making it suitable for condensation reactions. This contrasts with hydroxyl-substituted analogues (e.g., 1-(5-Bromo-2-hydroxyphenyl)ethanone), where the hydroxyl group can deactivate the ring via resonance but enable hydrogen bonding .
  • Steric Effects: The 2-methyl group in the title compound introduces steric hindrance, slowing reactions at the ortho position compared to unsubstituted derivatives like 1-(5-bromo-2-iodophenyl)ethanone .
  • Biological Activity: Carbazole derivatives (e.g., 1-(9H-carbazol-9-yl)-2-chloroethanone) exhibit enhanced radical scavenging activity due to extended conjugation, unlike the title compound, which lacks aromatic heterocycles .

Research Findings and Data Highlights

  • Crystallographic Data : Derivatives of the title compound (e.g., Schiff bases) exhibit planar geometry with mean σ(C–C) = 0.007 Å, confirmed via single-crystal X-ray studies .
  • Radical Scavenging: Carbazole analogues with chloroethanone moieties show DPPH radical inhibition rates up to 85%, surpassing standard antioxidants like BHA .

Biological Activity

1-(5-Bromo-2-methylphenyl)-2-chloroethanone, also known by its CAS number 1312810-83-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

1-(5-Bromo-2-methylphenyl)-2-chloroethanone is characterized by the following properties:

PropertyValue
Molecular Formula C9H8BrClO
Molecular Weight 235.52 g/mol
IUPAC Name 1-(5-Bromo-2-methylphenyl)-2-chloroethanone
CAS Number 1312810-83-5

Antimicrobial Properties

Research indicates that halogenated compounds, such as 1-(5-Bromo-2-methylphenyl)-2-chloroethanone, exhibit significant antimicrobial activity. A study highlighted that bromine substitution enhances the compound's efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) showing promising results against resistant strains .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

The biological activity of 1-(5-Bromo-2-methylphenyl)-2-chloroethanone can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
  • Targeting Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 1-(5-Bromo-2-methylphenyl)-2-chloroethanone exhibited significant antibacterial activity with an MIC ranging from 50 to 100 µg/mL against Gram-positive bacteria . This suggests potential use in treating infections caused by resistant strains.

Study 2: Anticancer Potential

In a separate investigation involving human cancer cell lines, the compound was found to reduce cell viability significantly at concentrations above 10 µM. The study reported an IC50 value of approximately 15 µM for human breast cancer cells, indicating a strong anticancer effect .

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